M-Toluidine hydrochloride

Description

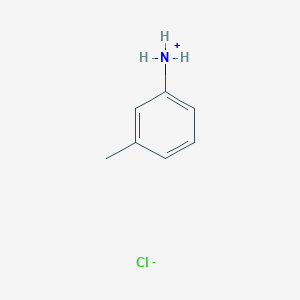

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZPXIEEVOGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N.ClH, C7H10ClN | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021363 | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-toluidine hydrochloride is a light gray solid. (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

482 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

638-03-9 | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SF181V4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

442 °F (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of m-Toluidine Hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of m-toluidine hydrochloride (CAS Number: 638-03-9), tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of established scientific data and practical insights, designed to support laboratory work and theoretical understanding of this compound.

Introduction and Compound Identification

m-Toluidine hydrochloride, also known as 3-methylaniline hydrochloride, is the salt formed from the reaction of the aromatic amine m-toluidine with hydrochloric acid.[1][2] This conversion to a hydrochloride salt is a common strategy in pharmaceutical and chemical research to enhance the stability and water solubility of parent amine compounds.[3] Understanding its fundamental properties is critical for its effective use in synthesis, formulation, and analytical testing.

It is identified by the following:

-

IUPAC Name : 3-methylaniline;hydrochloride[4]

-

Synonyms : m-Toluidinium chloride, 3-Aminotoluene hydrochloride, 3-Methylbenzenamine hydrochloride[2][5]

-

CAS Number : 638-03-9[4]

-

Molecular Formula : C₇H₁₀ClN or C₇H₉N·HCl[4]

-

Molecular Weight : 143.61 g/mol [4]

Caption: Chemical structure of m-toluidine hydrochloride.

Physical Properties

The physical characteristics of m-toluidine hydrochloride are summarized in the table below. These properties are fundamental for handling, storage, and the design of experimental procedures.

| Property | Value | Source(s) |

| Physical Description | Light gray or white to off-white solid/crystals. | [4] |

| Melting Point | 227.9 °C (442 °F) | [4] |

| Boiling Point | 250 °C (482 °F) at 760 mmHg | [4] |

| Solubility | Soluble in water (≥ 100 mg/mL at 20 °C) and alcohol. | [4] |

The high melting point is indicative of the ionic character of the salt, which forms a stable crystal lattice. Its considerable water solubility is a direct consequence of its salt form, a key property exploited in many applications where the parent amine, m-toluidine, has limited aqueous solubility.

Chemical and Spectroscopic Properties

Acidity and pKa

As the hydrochloride salt of a weak base, m-toluidine hydrochloride behaves as an acidic salt in aqueous solutions, resulting in a pH of less than 7.0.[4][6] The acidity is due to the presence of the 3-methylanilinium cation, which is the conjugate acid of m-toluidine. The pKa of this conjugate acid is approximately 4.71, which corresponds to the pKa of m-toluidine itself.[7] This pKa value is crucial for understanding its ionization state at different pH values, which influences its reactivity, solubility, and biological interactions.

Stability and Reactivity

m-Toluidine hydrochloride is a stable compound under standard laboratory conditions but should be stored away from strong oxidizing agents.[4] It is incompatible with strong bases, which will deprotonate the anilinium ion to liberate the free base, m-toluidine.

The primary reactive site is the anilinium group. While the protonated form is less reactive towards electrophilic aromatic substitution than the free amine, it can still undergo reactions typical of anilinium salts.[1] A key reaction of the parent aniline is diazotization, where the amino group is converted to a diazonium salt with nitrous acid.[4][8] This diazonium salt is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.[4][8]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of m-toluidine hydrochloride.

Infrared (IR) Spectroscopy: The IR spectrum of m-toluidine hydrochloride will exhibit characteristic peaks for the anilinium ion (N-H stretching and bending vibrations) and the substituted aromatic ring. The N-H stretching vibrations of the -NH₃⁺ group typically appear as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. For m-toluidine hydrochloride, in a solvent like DMSO-d₆, the following signals are expected: a singlet for the methyl group protons (around 2.3 ppm), a complex multiplet pattern for the aromatic protons (in the 7.0-7.5 ppm region), and a broad singlet for the acidic protons of the anilinium group (-NH₃⁺), which can be highly variable in its chemical shift depending on concentration and temperature, but is often observed downfield.[9][10] The use of DMSO-d₆ is advantageous as it is a polar aprotic solvent that can effectively dissolve the salt and often allows for the observation of exchangeable protons like those on the nitrogen.[9]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For m-toluidine hydrochloride, seven distinct signals are expected in the proton-decoupled spectrum. The methyl carbon will appear upfield (around 20-25 ppm). The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the nitrogen being deshielded.[2][11]

Mass Spectrometry (MS): In mass spectrometry, m-toluidine hydrochloride will typically show the mass of the free base, m-toluidine, as the hydrochloride salt dissociates upon ionization. The molecular ion peak for m-toluidine would be observed at an m/z of 107.[12] Common fragmentation patterns for aromatic amines include the loss of a hydrogen atom and cleavage of the methyl group.[12][13]

Experimental Protocols

The following section details standardized procedures for the determination of key physical and chemical properties of m-toluidine hydrochloride. The rationale behind specific steps is provided to enhance experimental design and interpretation.

Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[14]

Methodology:

-

Sample Preparation: Finely crush a small amount of m-toluidine hydrochloride into a powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 20 °C below the expected melting point (around 228 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting).

-

The recorded range is the melting point of the sample.

-

Causality: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for the complete transfer of heat from the heating block to the sample.

Infrared (IR) Spectrum Acquisition (KBr Pellet Method)

Principle: This method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet for analysis.[12]

Methodology:

-

Sample Preparation:

-

Grind 1-2 mg of m-toluidine hydrochloride with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Rationale: Grinding to a fine powder minimizes scattering of the IR beam, which would otherwise distort the spectrum.

-

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

NMR Sample Preparation

Principle: Proper sample preparation is paramount for obtaining high-quality NMR spectra. The sample must be dissolved in a deuterated solvent, and the solution should be free of particulate matter.[15]

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which m-toluidine hydrochloride is soluble. DMSO-d₆ is a common choice due to its high polarity.[9][10]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of m-toluidine hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex or gently agitate the vial until the sample is completely dissolved.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Rationale: Undissolved solids can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.

-

-

Final Steps: Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Caption: Workflow for physical and spectroscopic characterization.

Safety, Handling, and Disposal

m-Toluidine hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[16]

-

Spills: In case of a spill, avoid generating dust. Dampen the spilled solid with water and carefully transfer it to a sealed container for disposal.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to dispose of it as hazardous waste.[16]

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of m-toluidine hydrochloride. The information on its identity, physical characteristics, chemical behavior, and spectroscopic profile, coupled with detailed experimental protocols, offers a solid foundation for its use in a research and development setting. Adherence to the outlined safety procedures is essential for its responsible handling.

References

-

PubChem. (n.d.). m-Toluidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

PubChem. (n.d.). m-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: o-Toluidine Hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum for HL1 in DMSO-d6 at 20°C. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). An analytical method for the quantitation of 3-Chloro-p-Toluidine Hydrochloride (CPTH) in surf. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. m-Toluidine(108-44-1) 1H NMR spectrum [chemicalbook.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. N,N-Diethyl-m-toluidine(91-67-8) 13C NMR spectrum [chemicalbook.com]

- 6. M-TOLUIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Anilines: reactivity [qorganica.es]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. m-Toluidine(108-44-1) 13C NMR spectrum [chemicalbook.com]

- 12. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

M-Toluidine hydrochloride CAS number and structure

An In-depth Technical Guide to m-Toluidine Hydrochloride: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of m-toluidine hydrochloride (CAS No. 638-03-9), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, and critical applications, grounding all information in established scientific literature and safety protocols.

Core Chemical Identity and Molecular Structure

m-Toluidine hydrochloride is the salt form of the aromatic amine m-toluidine (3-methylaniline). The formation of the hydrochloride salt enhances the compound's stability and aqueous solubility, making it a more convenient precursor for various chemical syntheses compared to its free amine base.

Key Identifiers:

-

Chemical Name: 3-Methylaniline hydrochloride[1]

-

IUPAC Name: 3-methylaniline;hydrochloride[1]

-

Synonyms: m-Toluidinium chloride, 3-Toluidine hydrochloride, m-Toluidine HCl[4][5]

The structure consists of a benzene ring substituted with a methyl group and an ammonium group at the meta (1,3) positions. The positive charge on the ammonium group is balanced by a chloride counter-ion.

Caption: Molecular structure of m-toluidine hydrochloride.

Physicochemical Properties

The physical and chemical characteristics of m-toluidine hydrochloride dictate its handling, storage, and application. It is generally supplied as a light gray or white crystalline solid.[1][6]

| Property | Value | Source(s) |

| Molecular Weight | 143.61 g/mol | [1][2] |

| Melting Point | 215 - 228 °C | [6][7] |

| Boiling Point | ~234 °C (rough estimate) | [7] |

| Appearance | Light gray solid / White to almost white powder | [1][6][8] |

| Solubility | Soluble in water (≥100 mg/mL at 20 °C) | [1][8] |

| Acidity (pH) | Solutions have a pH of less than 7.0 | [1][8] |

As an acidic salt, aqueous solutions of m-toluidine hydrochloride contain moderate concentrations of hydrogen ions.[1][8] It will react exothermically with bases to neutralize them. This property is fundamental to its use in synthesis, where the free amine can be liberated by treatment with a base.[8]

Synthesis and Purification Protocols

The synthesis of m-toluidine hydrochloride is a two-stage process: the synthesis of the m-toluidine free base, followed by its conversion to the hydrochloride salt.

Protocol 1: Synthesis of m-Toluidine (Precursor)

The industrial production of m-toluidine typically involves the reduction of m-nitrotoluene. This is a classic and robust method for generating aromatic amines from their nitroaromatic precursors.

Caption: General workflow for the synthesis of m-toluidine.

Causality of Experimental Choices:

-

Reducing Agent: Iron powder in the presence of an acid (like HCl) is a cost-effective and common choice for this reduction.[9] Catalytic hydrogenation offers a cleaner reaction profile but requires specialized high-pressure equipment.

-

Purification: The crude m-toluidine is an oily liquid.[10] Distillation is the preferred method for purification as it effectively separates the amine from non-volatile impurities and unreacted starting material.[9]

Protocol 2: Formation and Purification of m-Toluidine Hydrochloride

This protocol describes the conversion of the purified m-toluidine base into its stable hydrochloride salt, a process that relies on a simple acid-base reaction followed by crystallization.

Methodology:

-

Dissolution: Dissolve the purified m-toluidine (1.0 equivalent) in a suitable solvent, such as isopropanol or ethanol. The choice of solvent is critical as it must dissolve the starting amine but have lower solubility for the resulting salt, facilitating precipitation.

-

Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a slight excess (1.1 equivalents) of concentrated hydrochloric acid dropwise with continuous stirring. The exothermic reaction requires cooling to control the temperature and prevent side reactions. An excess of HCl ensures complete conversion of the amine to its salt.[11]

-

Crystallization: The m-toluidine hydrochloride will precipitate out of the solution as a white or off-white solid. Allow the mixture to stir in the ice bath for an additional 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any residual acid or unreacted amine.

-

Drying: Dry the purified crystals under a vacuum at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.

-

Recrystallization (Optional): For achieving high purity, the crude salt can be recrystallized. A common method involves dissolving the salt in a minimal amount of hot 25% ethanol and allowing it to cool slowly, which yields well-defined crystals.[9] This self-validating step ensures that impurities soluble in the mother liquor are removed.

Applications in Drug Development and Chemical Synthesis

m-Toluidine and its hydrochloride salt are not typically used as active pharmaceutical ingredients (APIs) themselves. Instead, they are crucial building blocks in the synthesis of more complex molecules.[9][12]

-

Dye Manufacturing: It serves as a precursor for various azo dyes and pigments like toluidine red.[9]

-

Pharmaceutical Intermediates: The m-toluidine scaffold is present in numerous compounds explored for therapeutic use. Derivatives have been investigated for antimicrobial and anticancer properties.[13] Its use as a hydrochloride salt simplifies weighing and dissolving for aqueous reactions.

-

Organic Synthesis: It is a versatile reagent for reactions involving aromatic amines, such as diazotization followed by Sandmeyer reactions, or N-alkylation to produce secondary and tertiary amines.[11][13]

Caption: Synthetic pathway from m-toluidine HCl to a complex molecule.

Safety, Handling, and Storage

m-Toluidine hydrochloride is a hazardous substance and requires strict safety protocols. The parent compound, m-toluidine, is toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[14][15]

| Hazard Statement | GHS Classification | Source(s) |

| H301: Toxic if swallowed | Acute Tox. 3 | [14] |

| H311: Toxic in contact with skin | Acute Tox. 3 | [14] |

| H331: Toxic if inhaled | Acute Tox. 3 | [14] |

| H373: May cause damage to organs through prolonged exposure | STOT RE 2 | [6][15] |

| H400: Very toxic to aquatic life | Aquatic Acute 1 | [14][15] |

Protocol 3: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves.[15]

-

Eye Protection: Use chemical safety goggles or a face shield.[15]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[15]

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.[14][16] Avoid generating dust.[16]

First Aid Measures:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][16]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][16] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Dampen the solid spill material with water to prevent dust from becoming airborne.[1][8]

-

Carefully transfer the dampened material into a suitable, labeled container for chemical waste.[8]

-

Use absorbent paper dampened with water to clean up any remaining material.[8]

-

Seal all contaminated materials in a vapor-tight plastic bag for disposal.[1]

-

Wash the contaminated surface thoroughly with a strong soap and water solution.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from strong oxidizing agents, strong acids, and foodstuffs.[14]

Conclusion

m-Toluidine hydrochloride is a foundational building block in modern organic chemistry. Its utility is defined by its structure and enhanced by its formulation as a stable, water-soluble salt. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in the development of new dyes, pharmaceuticals, and other high-value chemical products. Adherence to rigorous safety procedures is paramount when working with this toxic and hazardous compound.

References

- Vertex AI Search. (n.d.). m-Toluidine Hydrochloride.

-

PubChem. (n.d.). m-Toluidine hydrochloride. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-N,N-Diethyl-m-Toluidine Hydrochloride, 98%. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved January 4, 2026, from [Link]

-

Loba Chemie. (2015). M-TOLUIDINE FOR SYNTHESIS MSDS. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). m-Toluidine. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). m-Toluidinium chloride. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

Sources

- 1. m-Toluidine hydrochloride | C7H9N.ClH | CID 522105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. parchem.com [parchem.com]

- 5. m-Toluidinium chloride | C7H10ClN | CID 12515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m-Toluidine Hydrochloride | 638-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. M-TOLUIDINE HYDROCHLORIDE CAS#: 638-03-9 [amp.chemicalbook.com]

- 8. M-TOLUIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. m-Toluidine | 108-44-1 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. echemi.com [echemi.com]

- 15. lobachemie.com [lobachemie.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Solubility of m-Toluidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of m-toluidine hydrochloride (CAS 638-03-9), a critical parameter for its application in organic synthesis and pharmaceutical development. This document moves beyond a simple recitation of data points to offer a deeper understanding of the physicochemical principles governing its solubility, detailed protocols for experimental determination, and insights into its practical applications.

Introduction: The Significance of m-Toluidine Hydrochloride Solubility

m-Toluidine hydrochloride, the salt of the aromatic amine m-toluidine, is a key intermediate in the synthesis of a variety of organic molecules, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] Its solubility in different solvent systems is a fundamental property that dictates reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore indispensable for process optimization, ensuring reproducibility, and developing robust manufacturing and formulation protocols.

This guide is structured to provide researchers and drug development professionals with a go-to resource for m-toluidine hydrochloride solubility. It combines theoretical principles with practical, field-proven methodologies to empower users to make informed decisions in their laboratory and development work.

Physicochemical Properties of m-Toluidine Hydrochloride

A foundational understanding of the physicochemical properties of m-toluidine hydrochloride is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClN | [3] |

| Molecular Weight | 143.61 g/mol | [3] |

| Appearance | Light gray to white or off-white crystalline solid/powder | [3][4] |

| Melting Point | Approximately 215-228 °C | [4] |

| pKa | (of m-toluidine) 4.73 at 25°C |

The conversion of m-toluidine, a liquid at room temperature, into its hydrochloride salt significantly alters its physical properties, most notably increasing its melting point and profoundly impacting its solubility, particularly in polar solvents.

Solubility Profile of m-Toluidine Hydrochloride

Quantitative solubility data for m-toluidine hydrochloride in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available information for related compounds, a qualitative and semi-quantitative profile can be established.

Table of Known and Expected Solubilities:

| Solvent | Solvent Type | Known/Expected Solubility | Source(s) |

| Water | Polar Protic | ≥ 100 mg/mL at 20 °C | [3] |

| Ethanol | Polar Protic | Soluble | [4] |

| Methanol | Polar Protic | Expected to be soluble | [5][6] |

| Acetone | Polar Aprotic | Expected to have moderate solubility | [7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | [8] |

| Acetonitrile | Polar Aprotic | Expected to have moderate to low solubility | [9] |

| Ethyl Acetate | Moderately Polar | Expected to have low solubility | [10] |

| Tetrahydrofuran (THF) | Moderately Polar | Expected to have low solubility | - |

| Toluene | Nonpolar | Expected to be poorly soluble to insoluble | - |

| Hexane | Nonpolar | Expected to be insoluble | - |

This table is intended as a guide. It is strongly recommended to experimentally determine solubility in the specific solvent and conditions of interest.

Mechanistic Insights: Factors Influencing Solubility

The solubility of m-toluidine hydrochloride is governed by a complex interplay of intermolecular forces. The "like dissolves like" principle serves as a useful starting point for understanding its behavior.

The Role of Polarity and Hydrogen Bonding

m-Toluidine hydrochloride is an ionic compound, consisting of the m-toluidinium cation and the chloride anion. This ionic nature makes it highly polar.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are excellent for dissolving m-toluidine hydrochloride due to their ability to solvate both the cation and the anion effectively. The hydrogen bond donor capabilities of these solvents allow them to interact strongly with the chloride anion, while the lone pairs on the oxygen atoms can interact with the m-toluidinium cation.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess large dipole moments and can solvate the m-toluidinium cation. However, their ability to solvate the chloride anion is less effective compared to protic solvents, which may result in slightly lower solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic m-toluidine hydrochloride, leading to poor solubility.

Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. An increase in temperature provides this energy, shifting the equilibrium towards dissolution. However, in some cases, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature. For m-toluidine hydrochloride, an increase in solubility with temperature is generally expected in polar solvents.

Comparative Analysis with Isomers and Analogs

The solubility of toluidine hydrochloride isomers (ortho-, meta-, and para-) and the parent compound, aniline hydrochloride, are expected to be similar, though minor differences can arise due to variations in crystal lattice energy and the steric environment of the functional groups.

-

o-Toluidine hydrochloride: Reported to be very soluble in water (8.29 g/L at 25°C) and soluble in alcohol.[11][12]

-

p-Toluidine hydrochloride: Described as soluble in water, ethanol, and ether.[13]

-

Aniline hydrochloride: Known to be soluble in water, alcohol, and chloroform.[14] A study on its solubility in various alcohols and their aqueous mixtures provides a good reference for the expected behavior of m-toluidine hydrochloride.[6][15]

The consistent trend of good solubility in polar protic solvents across these related compounds reinforces the expected solubility profile of m-toluidine hydrochloride.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the experimental determination of m-toluidine hydrochloride solubility, based on the widely accepted shake-flask method.

Materials and Equipment

-

m-Toluidine hydrochloride (of known purity)

-

Solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.45 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Decision-making workflow for solvent selection.

Applications in Drug Development and Organic Synthesis

The solubility of m-toluidine hydrochloride is a key factor in its utility.

-

Organic Synthesis: As a water-soluble amine salt, it can be used in aqueous reaction media, which is advantageous from a green chemistry perspective. Its solubility in alcohols allows for its use in a wide range of organic transformations. The differential solubility between the free base (m-toluidine, which is poorly soluble in water) and the hydrochloride salt is often exploited in extraction and purification processes. [7]* Drug Development: In pharmaceutical sciences, converting a poorly water-soluble basic API into a hydrochloride salt is a common strategy to enhance its aqueous solubility and improve its dissolution rate and bioavailability. While m-toluidine itself is not typically an API, its derivatives are. The principles governing the solubility of m-toluidine hydrochloride are directly applicable to the development of these API salts. For instance, understanding the solubility in various organic solvents is crucial for developing crystallization processes to control particle size and morphology, which are critical quality attributes for the final drug product.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of m-toluidine hydrochloride in a wide array of organic solvents is limited, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By combining an understanding of the underlying physicochemical principles with a rigorous experimental approach, researchers and drug development professionals can effectively leverage the solubility properties of m-toluidine hydrochloride to optimize their processes and achieve their scientific and development goals.

References

-

PubChem. (n.d.). 2-Toluidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). m-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2015). M-TOLUIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). m-Toluidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Spira. (n.d.). m-Toluidine Solution (Solvent: Methanol). Retrieved from [Link]

-

ResearchGate. (2025). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluidine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

Solubility of Things. (n.d.). o-Toluidine. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). M-TOLUIDINE. United States Department of Labor. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link]

-

Spira. (n.d.). o-Toluidine Solution (Solvent: Acetonitrile). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride. In 15th Report on Carcinogens. National Toxicology Program. Retrieved from [Link]

-

Merck Millipore. (n.d.). m-Toluidine CAS 108-44-1. Retrieved from [Link]

-

Labsolu. (n.d.). m-Toluidine Hydrochloride. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. Toluidine - Wikipedia [en.wikipedia.org]

- 3. m-Toluidine hydrochloride | C7H9N.ClH | CID 522105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Toluidine Hydrochloride | 638-03-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. hpc-standards.com [hpc-standards.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. 2-Toluidine hydrochloride | C7H9N.ClH | CID 12484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. p-Toluidine HCl | CymitQuimica [cymitquimica.com]

- 14. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of m-Toluidine Hydrochloride

<

A Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of m-toluidine hydrochloride from m-toluidine. The document details the underlying chemical principles, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations. By explaining the causality behind experimental choices, this guide aims to equip researchers and professionals in drug development with the necessary knowledge for the safe and efficient synthesis of this important chemical compound.

Introduction: Properties and Applications

m-Toluidine, also known as 3-methylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pigments, photographic chemicals, antioxidants, and pharmaceuticals.[1] It is a colorless to light-yellow liquid with a characteristic amine-like odor.[2] Due to the amino group attached to the aromatic ring, m-toluidine is weakly basic.[3]

The conversion of m-toluidine to its hydrochloride salt, m-toluidine hydrochloride, is a common and important transformation in organic synthesis. This process enhances the compound's stability and water solubility, which is advantageous for many applications, particularly in pharmaceutical formulations where aqueous solubility is often a critical factor.[4] m-Toluidine hydrochloride appears as a light gray solid.[5]

Table 1: Comparative Physicochemical Properties

| Property | m-Toluidine | m-Toluidine Hydrochloride |

| Molecular Formula | C₇H₉N[6] | C₇H₁₀ClN[5] |

| Molecular Weight | 107.15 g/mol [6] | 143.61 g/mol [5] |

| Appearance | Colorless to light-yellow liquid[2] | Light gray solid[5] |

| Melting Point | -30 °C | 227.9 °C[7] |

| Boiling Point | 204 °C | 234.4 °C (estimate)[7] |

| Water Solubility | Poorly soluble[3] | Soluble[5][8] |

| Density | 0.99 g/cm³ at 20 °C | 1.0968 g/cm³ (estimate)[7] |

The Chemistry of Synthesis: An Acid-Base Reaction

The synthesis of m-toluidine hydrochloride from m-toluidine is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amino group in m-toluidine makes it a Lewis base, readily accepting a proton (H⁺) from an acid.[9] In this synthesis, hydrochloric acid (HCl) serves as the proton donor.

The reaction proceeds as follows:

C₇H₉N (m-toluidine) + HCl (hydrochloric acid) → C₇H₁₀ClN (m-toluidinium chloride)

The protonation of the amino group forms the m-toluidinium cation, which then forms an ionic bond with the chloride anion (Cl⁻) from the hydrochloric acid, resulting in the salt, m-toluidine hydrochloride.[9] This salt is an acidic salt, and its aqueous solutions will have a pH of less than 7.0.[8]

The choice of hydrochloric acid is predicated on its strength as an acid, ensuring complete protonation of the weakly basic m-toluidine, and the high solubility of the resulting chloride salt in water.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of m-toluidine hydrochloride. The causality behind each step is explained to ensure a thorough understanding of the process.

Reagents and Materials

-

m-Toluidine (≥99.0% purity)

-

Concentrated Hydrochloric Acid (37%)

-

Anhydrous Diethyl Ether

-

Deionized Water

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Pipettes

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Step-by-Step Synthesis Procedure

-

Dissolution of m-Toluidine: In a well-ventilated fume hood, accurately weigh a specific amount of m-toluidine and dissolve it in a suitable volume of anhydrous diethyl ether in an Erlenmeyer flask. The use of an anhydrous solvent is crucial to prevent the introduction of excess water, which can affect the crystallization process.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring. This cooling step is important to control the exothermic nature of the neutralization reaction.[10]

-

Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled m-toluidine solution while continuously stirring. The slow addition is critical to manage the heat generated and prevent the formation of by-products. A white precipitate of m-toluidine hydrochloride will begin to form immediately.

-

Reaction Completion: After the complete addition of hydrochloric acid, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of the Product: Isolate the precipitated m-toluidine hydrochloride by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted m-toluidine or other impurities. The use of a cold solvent minimizes the loss of the desired product due to dissolution.

-

Drying: Dry the purified m-toluidine hydrochloride in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures the removal of any residual solvent.

Purification by Recrystallization

For obtaining a highly pure product, recrystallization is recommended. A common method involves fractional crystallization from a mixture of ethanol and water.[11]

-

Dissolve the crude m-toluidine hydrochloride in a minimal amount of hot 25% ethanol-water solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals as described previously.

Characterization and Quality Control

To confirm the identity and purity of the synthesized m-toluidine hydrochloride, several analytical techniques can be employed.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Result |

| Melting Point Determination | Assess purity | A sharp melting point close to the literature value (227.9 °C) indicates high purity.[7] |

| Infrared (IR) Spectroscopy | Confirm functional groups | Appearance of a broad N-H stretch from the ammonium salt and characteristic aromatic C-H and C=C stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate molecular structure | The ¹H NMR spectrum will show characteristic shifts for the aromatic protons, the methyl group protons, and the ammonium protons. |

| High-Performance Liquid Chromatography (HPLC) | Determine purity | A single major peak corresponding to m-toluidine hydrochloride.[12] |

| Gas Chromatography (GC) | Assess purity and detect volatile impurities | Can be used to determine the purity of the starting m-toluidine and to check for any residual volatile impurities in the final product.[13][14] |

Safety and Handling: A Critical Imperative

Both m-toluidine and hydrochloric acid are hazardous materials that require careful handling in a controlled laboratory environment.

-

m-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[15] It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[15] It is also very toxic to aquatic life with long-lasting effects.[15] Always handle m-toluidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

-

Hydrochloric Acid: A corrosive material that causes severe skin burns and eye damage.[17][18][19][20] Inhalation may cause respiratory irritation.[18][19][20] Handle with extreme care, always wearing acid-resistant gloves, chemical safety goggles, and a face shield.[17]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[21] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water. Seek immediate medical attention.

Visualization of the Workflow

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of m-toluidine hydrochloride.

Logical Relationship of Experimental Steps

Caption: Logical flow of the experimental procedure.

Conclusion

The synthesis of m-toluidine hydrochloride from m-toluidine is a fundamental and highly efficient acid-base reaction. By following a well-defined protocol with a strong emphasis on safety, researchers can reliably produce this valuable compound. The principles and procedures outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of m-toluidine hydrochloride, facilitating its application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522105, m-Toluidine hydrochloride. Retrieved from [Link]

-

Deepak Nitrite Ltd. (2021, February 1). Safety Data Sheet: m-Toluidine (MT). Retrieved from [Link]

-

EMD Millipore. (2015, January 27). Safety Data Sheet: Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]

-

SEASTAR CHEMICALS. (2022, August 9). Safety Data Sheet (SDS) Hydrochloric Acid, 25-38% w/w. Retrieved from [Link]

-

Columbus Chemical Industries, Inc. (2022, February 18). Safety Data Sheet: Hydrochloric Acid 3.0M. Retrieved from [Link]

-

Engro Polymer & Chemicals Ltd. (2017, November 30). Safety Data Sheet: Hydrochloric Acid (All Grades). Retrieved from [Link]

-

Brainly. (2023, May 29). Draw the structure(s) of the major organic product(s) you would expect from the reaction of m-toluidine (m-methylaniline) with HCl (1 equivalent). Retrieved from [Link]

-

LANXESS. (2015, August). Product Safety Assessment: m-Toluidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Trimethylamine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride - 15th Report on Carcinogens. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7934, m-Toluidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluidine. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). M-TOLUIDINE. Retrieved from [Link]

- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of m-Toluidine. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). o-, m-, p-Toluidine (OSHA Method 73). Retrieved from [Link]

-

Pearson. (n.d.). Show how m-toluidine can be converted to the following compounds.... Retrieved from [Link]

-

ResearchGate. (2023, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. Retrieved from [Link]

-

Filo. (2023, October 4). Show how m -toluidine can be converted to the following compounds, using any necessary reagents.... Retrieved from [Link]

- Google Patents. (n.d.). CN103288652B - One-step synthesis method of toluidine by catalytic distillation of toluene.

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Study.com. (n.d.). Give the reaction equation for o-toluidine + HCl.... Retrieved from [Link]

- Google Patents. (n.d.). US2128511A - Process of preparing meta-nitropara-toluidine.

Sources

- 1. lanxess.com [lanxess.com]

- 2. M-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]

- 3. Toluidine - Wikipedia [en.wikipedia.org]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. m-Toluidine hydrochloride | C7H9N.ClH | CID 522105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. M-TOLUIDINE HYDROCHLORIDE CAS#: 638-03-9 [amp.chemicalbook.com]

- 8. M-TOLUIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. brainly.com [brainly.com]

- 10. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]

- 11. m-Toluidine | 108-44-1 [chemicalbook.com]

- 12. helixchrom.com [helixchrom.com]

- 13. osha.gov [osha.gov]

- 14. benchchem.com [benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. health.state.mn.us [health.state.mn.us]

- 19. seastarchemicals.com [seastarchemicals.com]

- 20. columbuschemical.com [columbuschemical.com]

- 21. engropolymer.com [engropolymer.com]

A-Senior-Application-Scientist-s-Guide-to-the-Spectroscopic-Characterization-of-M-Toluidine-Hydrochloride

Introduction

M-Toluidine hydrochloride (3-methylaniline hydrochloride) is the salt form of m-toluidine, a primary aromatic amine widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] The conversion of the parent amine to its hydrochloride salt is a common strategy in drug development to enhance water solubility and stability.[3][4] For researchers and professionals in drug development and materials science, a thorough understanding of its spectroscopic properties is paramount for quality control, structural elucidation, and reaction monitoring.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for m-toluidine hydrochloride. We will delve into the theoretical underpinnings of the observed spectral features, present detailed experimental protocols, and offer expert interpretation grounded in established scientific principles. The focus is on the distinct spectral changes that occur upon the protonation of the amino group, transforming it into an ammonium group (-NH₃⁺), which is the key structural difference between m-toluidine and its hydrochloride salt.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For m-toluidine hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

The Impact of Protonation on NMR Spectra

The protonation of the nitrogen atom in m-toluidine to form the anilinium ion (m-toluidinium) significantly alters the electronic environment of the entire molecule. The newly formed -NH₃⁺ group is strongly electron-withdrawing, which has two primary effects:

-

Deshielding: The electron-withdrawing nature of the ammonium group reduces the electron density around the protons and carbons of the aromatic ring. This causes their signals to shift to a higher chemical shift (downfield) compared to the parent m-toluidine.[4][5]

-

Loss of Resonance: In the free amine, the nitrogen lone pair can participate in resonance with the aromatic ring. Upon protonation, this lone pair is engaged in a bond with a proton, and this resonance effect is eliminated.[6]

¹H NMR Analysis of M-Toluidine Hydrochloride

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

Expected Chemical Shifts and Splitting Patterns:

-

Ammonium Protons (-NH₃⁺): These protons are highly deshielded due to the positive charge on the nitrogen. They typically appear as a broad singlet far downfield. The broadness is due to rapid chemical exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus.

-

Aromatic Protons (Ar-H): All aromatic protons will be shifted downfield compared to m-toluidine. The substitution pattern (protons at C2, C4, C5, C6) will lead to a complex multiplet pattern.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet, also expected to be slightly downfield compared to the free amine due to the overall electron-withdrawing effect of the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts for M-Toluidine vs. M-Toluidine Hydrochloride

| Proton Assignment | Typical δ (ppm) in M-Toluidine (CDCl₃)[7] | Expected δ (ppm) in M-Toluidine HCl (DMSO-d₆) |

| -CH₃ | ~2.25 | > 2.3 |

| -NH₂ | ~3.46 (broad) | - |

| -NH₃⁺ | - | > 9.0 (very broad) |

| Ar-H | ~6.4-7.1 | ~7.2-7.5 |

Note: The use of a polar aprotic solvent like DMSO-d₆ is often preferred for amine salts to better resolve exchangeable protons like those on the ammonium group.[4][5]

¹³C NMR Analysis of M-Toluidine Hydrochloride

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Expected Chemical Shifts:

-

C-N Carbon (C3): This carbon will experience a significant downfield shift upon protonation due to the strong inductive effect of the -NH₃⁺ group.

-

Ortho and Para Carbons (C2, C4, C6): These carbons are also deshielded, moving downfield.

-

Meta Carbon (C5): This carbon is least affected but will still show a slight downfield shift.

-

Methyl Carbon (-CH₃): The methyl carbon will be minimally affected but may show a very slight downfield shift.

Table 2: Representative ¹³C NMR Chemical Shifts

| Carbon Assignment | Typical δ (ppm) in M-Toluidine[8] | Expected δ (ppm) in M-Toluidine HCl |

| -CH₃ | ~21.5 | ~21-22 |

| C1 | ~139.0 | ~139-140 |

| C2 | ~115.9 | > 116 |

| C3 (C-N) | ~146.5 | < 145 (Shifted downfield relative to other aromatic C's) |

| C4 | ~119.7 | > 120 |

| C5 | ~129.1 | ~129-130 |

| C6 | ~112.9 | > 113 |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of m-toluidine hydrochloride.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of m-toluidine hydrochloride directly into a clean, dry NMR tube. The choice of mass is a balance between obtaining good signal-to-noise and ensuring complete dissolution.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve polar salts and for slowing the exchange rate of N-H protons, sometimes allowing for their observation.[4]

-

Cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, significantly more scans are required. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. The transition from a primary amine (-NH₂) to a primary ammonium salt (-NH₃⁺) results in highly characteristic changes in the IR spectrum.

Spectral Interpretation

The key diagnostic region for m-toluidine hydrochloride is the N-H stretching region.

-

Primary Amine (-NH₂) Stretches: M-toluidine (the free base) would show two sharp-to-medium peaks around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations.[9]

-

Ammonium (-NH₃⁺) Stretches: In the hydrochloride salt, these sharp peaks are replaced by a very broad and strong absorption band, often spanning from 2500 to 3200 cm⁻¹.[3] This broad envelope is characteristic of the N-H stretching modes in an ammonium salt and is a definitive indicator of salt formation.[3][10][11] It often has smaller, superimposed peaks from C-H stretches.

-

Ammonium (-NH₃⁺) Bending: A strong band appears in the 1500-1600 cm⁻¹ region, which is due to the N-H bending (scissoring) vibrations of the -NH₃⁺ group.[12] This can sometimes overlap with the aromatic C=C stretching bands.

Table 3: Key IR Absorption Bands for M-Toluidine Hydrochloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 2500 - 3200 | Strong, Very Broad | Hallmark of an amine salt.[3] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Often superimposed on the N-H stretch. |

| C-H Stretch (Methyl) | 2850 - 2975 | Medium-Weak | Often superimposed on the N-H stretch. |

| N-H Bend (Ammonium) | ~1500 - 1600 | Strong | Asymmetric and symmetric bending modes.[12] |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium-Strong | Aromatic ring vibrations. |

| C-N Stretch | ~1200 - 1350 | Medium | |

| C-H Out-of-Plane Bend | 690 - 900 | Strong | Pattern is indicative of meta-substitution. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid m-toluidine hydrochloride powder onto the ATR crystal. Only enough to cover the crystal surface is needed.

-

Use the pressure arm to apply consistent and firm pressure, ensuring good contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Label the significant peaks and compare them with reference data.

-

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Ionization and Fragmentation

For a hydrochloride salt, the ionization technique significantly influences the resulting spectrum.

-

Electron Ionization (EI): This is a hard ionization technique. When m-toluidine hydrochloride is analyzed by GC-MS (which uses EI), it typically undergoes thermal decomposition in the hot injector port, losing HCl. Therefore, the mass spectrum observed is that of the free base, m-toluidine (C₇H₉N, MW ≈ 107.15 g/mol ).[1] The molecular ion peak (M⁺˙) will appear at m/z 107.

-

Electrospray Ionization (ESI): This is a soft ionization technique commonly used with LC-MS. When dissolved in a suitable solvent, the salt dissociates. In positive ion mode, ESI will detect the protonated free base, the m-toluidinium cation [M+H]⁺, at m/z 108. It is generally not possible to directly observe the intact salt in the gas phase with most standard techniques.

Expected Fragmentation Pattern (from m/z 107 in EI): The molecular ion of m-toluidine (m/z 107) is typically the base peak. Common fragmentation pathways include:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z 106.

-

Loss of HCN: A characteristic fragmentation for anilines, leading to a peak at m/z 80.

-

Loss of a methyl radical: [M-CH₃]⁺ is less common but possible.

Table 4: Key Mass Spectrometry Peaks (EI) for M-Toluidine

| m/z | Proposed Identity | Notes |

| 107 | [C₇H₉N]⁺˙ | Molecular Ion (Base Peak)[13] |

| 106 | [C₇H₈N]⁺ | Loss of H˙ |

| 80 | [C₆H₆]⁺˙ | Loss of HCN from [M-H]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: GC-MS (EI)

-

Sample Preparation:

-

Prepare a dilute solution of m-toluidine hydrochloride in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the GC injector temperature to a value that ensures volatilization without excessive decomposition (e.g., 250 °C).

-

Use a suitable GC column (e.g., a nonpolar DB-5 or similar).

-

Program the GC oven with a temperature ramp to separate the analyte from the solvent and any impurities.

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-200) in EI positive mode.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the peak corresponding to m-toluidine in the TIC.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the spectrum to a library database for confirmation.

-

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS spectroscopic analysis.

Conclusion: An Integrated Approach

The comprehensive characterization of m-toluidine hydrochloride relies on the synergistic use of NMR, IR, and MS. IR spectroscopy provides a rapid and definitive confirmation of the presence of the ammonium salt functional group. NMR spectroscopy offers a detailed map of the molecular structure, confirming the carbon-hydrogen framework and showing the electronic consequences of protonation. Finally, mass spectrometry confirms the molecular weight of the parent amine and provides characteristic fragmentation patterns for identity confirmation. Together, these techniques provide a robust and self-validating system for the analysis of m-toluidine hydrochloride, ensuring its identity, purity, and structural integrity for researchers and drug development professionals.

References

Sources

- 1. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Toluidine hydrochloride | C7H9N.ClH | CID 522105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. m-Toluidine(108-44-1) 1H NMR spectrum [chemicalbook.com]

- 8. m-Toluidine(108-44-1) 13C NMR spectrum [chemicalbook.com]

- 9. m-Toluidine(108-44-1) IR Spectrum [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. m-Toluidine(108-44-1) MS spectrum [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of m-Toluidine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of m-toluidine hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. Through a synthesis of established analytical principles and field-proven insights, this document elucidates the thermal behavior of m-toluidine hydrochloride, offering a detailed exploration of its decomposition pathways and the critical factors influencing its stability. This guide furnishes detailed, step-by-step methodologies for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), to empower researchers with the practical knowledge required for robust and reliable characterization.